L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl
Description
L-Alpha-phosphatidylethanolamine, beta-oleoyl-gamma-palmitoyl (abbreviated as POPE, 16:0/18:1 PE) is a glycerophospholipid with a phosphatidylethanolamine (PE) headgroup and two distinct acyl chains: a palmitoyl (C16:0) group at the sn-1 position and an oleoyl (C18:1) group at the sn-2 position . Structurally, it consists of a glycerol backbone esterified to two fatty acids and a phosphoethanolamine moiety. This phospholipid is a key component of biological membranes, contributing to membrane curvature, fusion, and protein interactions due to its small, zwitterionic headgroup and unsaturated acyl chain .
POPE is widely used in research for synthesizing lipid vesicles (e.g., giant unilamellar vesicles, GUVs) and studying membrane dynamics . Its phase behavior is sensitive to hydration levels, transitioning between lamellar (Lβ) and inverted hexagonal (HII) phases under varying conditions .
Properties
Molecular Formula |
C39H76NO8P |
|---|---|
Molecular Weight |
718.0 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChI Key |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Lipid Extraction and Purification
The compound can be isolated or synthesized starting from natural lipid extracts or through chemical synthesis. A common approach involves:
Extraction from biological sources: Lipids are extracted from cell membranes or tissues using organic solvents such as chloroform/methanol mixtures (2:1 v/v). The extraction process includes vigorous vortexing, centrifugation, and repeated extraction steps to maximize yield. The combined extracts are then concentrated under vacuum and stored in chloroform/methanol (9:1 v/v) at low temperatures (-20 °C) to maintain stability.
Purification: Following extraction, the lipids are purified using chromatographic techniques such as high-performance thin-layer chromatography (HP-TLC) with silica gel plates. Lipids are separated using solvent systems like chloroform/methanol/ammonium hydroxide (65:25:5 v/v/v), and bands are visualized by charring after cupric-acetate/phosphoric acid treatment. Quantification is performed by densitometry or scintillation counting if radiolabeled lipids are used.
Preparation of Lipid Vesicles
For functional studies, L-Alpha-phosphatidylethanolamine, beta-oleoyl-gamma-palmitoyl is often incorporated into lipid vesicles such as large unilamellar vesicles (LUVs). The preparation involves:
Drying and hydration: Lipids dissolved in organic solvents are dried under a stream of nitrogen and then placed under high vacuum to remove residual solvents.
Multilamellar vesicle formation: The dried lipid film is hydrated with an aqueous buffer (e.g., potassium phosphate buffer pH 7.5) at an elevated temperature (around 50-70 °C) to form multilamellar vesicles.
Detergent solubilization and dialysis: Detergents such as octyl glucoside (OG) may be added to solubilize lipids at high concentrations (e.g., 1.5%), followed by removal of detergent through overnight dialysis against buffer containing divalent cations (e.g., MgCl2) to form liposomes.
Extrusion or sonication: To obtain uniform LUVs, the multilamellar vesicles are subjected to extrusion through polycarbonate membranes or sonication.
Lipid Exchange Techniques
In cell-based studies, lipid exchange methods have been developed to incorporate specific phospholipids into the plasma membrane outer leaflet:
Cyclodextrin-mediated lipid exchange: Lipids are complexed with methyl-alpha-cyclodextrin (MαCD) by mixing dried lipids with MαCD in aqueous buffer at 37 °C for 30 minutes, forming lipid-loaded MαCD complexes.
Cell incubation: Cells are incubated with lipid-loaded MαCD, allowing transfer of lipids such as L-Alpha-phosphatidylethanolamine, beta-oleoyl-gamma-palmitoyl into the plasma membrane.
Analysis: Lipid incorporation is quantified by extraction and HP-TLC or by fluorescence/radioactivity assays if labeled lipids are used.
Analytical Characterization
Chromatographic and Spectroscopic Techniques
High-Performance Thin-Layer Chromatography (HP-TLC): Used for separation and quantification of phospholipids.
Mass Spectrometry (LC/MS/MS): Provides detailed molecular species analysis by reversed-phase LC coupled with tandem MS, allowing identification and quantification of specific phosphatidylethanolamine species.
Circular Dichroism (CD) Spectroscopy: Applied to study lipid-peptide interactions, particularly conformational changes upon membrane binding when L-Alpha-phosphatidylethanolamine, beta-oleoyl-gamma-palmitoyl is part of lipid vesicles.
Functional Assays
- Membrane disruption assays: Dye-release experiments using fluorescent probes (e.g., 6-carboxyfluorescein) assess the membrane integrity influenced by the lipid composition including L-Alpha-phosphatidylethanolamine, beta-oleoyl-gamma-palmitoyl.
Data Table: Summary of Preparation Parameters
| Step | Conditions/Materials | Notes |
|---|---|---|
| Lipid Extraction | Chloroform/methanol (2:1 v/v), centrifugation | Repeated extraction for completeness |
| Lipid Drying | Nitrogen stream, high vacuum | Removes organic solvents |
| Multilamellar Vesicle Formation | Hydration with buffer at 50-70 °C | Forms initial vesicle structures |
| Detergent Solubilization | Octyl glucoside 1.5% | Facilitates lipid dispersion |
| Detergent Removal | Dialysis overnight against buffer with MgCl2 | Forms liposomes |
| Vesicle Size Control | Extrusion or sonication | Produces uniform vesicles |
| Lipid Exchange (Cellular) | Lipid + MαCD incubation at 37 °C, 30 min | Transfers lipid to plasma membrane |
| Analytical Methods | HP-TLC, LC/MS/MS, CD spectroscopy | Quantification and functional analysis |
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphoethanolamine.
Substitution: The phosphate group can participate in substitution reactions, such as the exchange of ethanolamine with other amines.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phospholipase A2 or phospholipase D are commonly used for hydrolysis reactions.
Substitution: Substitution reactions often involve the use of nucleophiles like amines in the presence of catalysts.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.
Substitution: Various phosphoethanolamine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Role in Membrane Dynamics
L-Alpha-phosphatidylethanolamine plays a crucial role in cellular membranes due to its unique structural properties. It contributes to membrane fluidity and integrity, which are vital for various cellular functions. Research indicates that phosphatidylethanolamines can modulate membrane interactions with proteins, influencing signaling pathways and membrane dynamics.
Case Study: Interaction with Amyloid Proteins
A study demonstrated that phosphatidylethanolamines significantly affect the membrane disruption induced by islet amyloid polypeptide (IAPP), which is implicated in type II diabetes. The presence of L-Alpha-phosphatidylethanolamine reduced membrane leakage caused by non-fibrillar forms of IAPP but increased leakage associated with amyloid fibers, suggesting a dual role in modulating amyloid toxicity and membrane interactions .
Pharmaceutical Applications
Phosphatidylethanolamines are increasingly utilized in pharmaceutical formulations due to their ability to enhance drug delivery systems.
Drug Delivery Systems
L-Alpha-phosphatidylethanolamine is used in the formulation of liposomes and mixed micelles, which serve as carriers for poorly soluble drugs. This application is particularly beneficial in enhancing the bioavailability of therapeutic agents.
| Application | Description |
|---|---|
| Liposome Formulation | Enhances encapsulation efficiency and stability of drugs, improving therapeutic efficacy. |
| Mixed Micelles | Facilitates solubilization of hydrophobic drugs, enabling their delivery through various administration routes. |
Impact on Nonalcoholic Fatty Liver Disease (NAFLD)
Recent studies have linked elevated levels of phosphatidylethanolamines with the progression of nonalcoholic fatty liver disease (NAFLD). Increased concentrations can exacerbate lipid accumulation in liver cells, contributing to mitochondrial dysfunction and altered gene expression related to lipid metabolism .
Research Findings
A comprehensive study illustrated that phosphatidylethanolamines increased lipid droplet accumulation and mitochondrial dysfunction in HepG2 liver cells, highlighting their role in metabolic disorders .
Role in Neurobiology
Phosphatidylethanolamines are also implicated in neurobiological processes, particularly in the modulation of neurotransmitter receptors.
Case Study: GABA Receptor Modulation
Research has shown that phosphatidylethanolamines can influence the activity of GABA receptors, which are critical for inhibitory neurotransmission. The structural insights reveal how these lipids interact with receptor subunits, potentially enhancing or inhibiting receptor activity depending on the lipid environment .
Technological Innovations
The versatility of L-Alpha-phosphatidylethanolamine extends to technological applications, such as its use as an emulsifier and stabilizer in food science and cosmetics.
Applications in Emulsification
Phosphatidylethanolamines are utilized as emulsifiers due to their amphiphilic nature, allowing them to stabilize oil-in-water emulsions effectively. This property is exploited in various formulations ranging from pharmaceuticals to food products.
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and stability, influencing the function of membrane-bound proteins and receptors. The compound can also participate in signaling pathways by serving as a precursor for bioactive lipids such as phosphatidic acid and diacylglycerol .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of POPE with Analogous Phospholipids
Key Observations:
Acyl Chain Saturation :
- POPE and POPC share identical acyl chains but differ in headgroups. The unsaturated oleoyl chain in POPE enhances membrane fluidity compared to saturated DPPE .
- PLPE (18:2 acyl chain) introduces additional unsaturation, further increasing fluidity .
Headgroup Impact: POPE vs. POPC: The ethanolamine headgroup in POPE is smaller and less hydrated than PC’s choline group, promoting non-bilayer (HII) phases under stress (e.g., dehydration) . DPPE: Fully saturated chains result in rigid membranes, making it suitable for studying phase transitions .
Phase Behavior :
- POPE transitions to the HII phase at ~50°C under low hydration, whereas POPC remains lamellar even at high temperatures .
- DPPE’s saturated chains elevate its phase transition temperature (~65°C), limiting fluidity .
Table 2: Functional Comparison
Key Insights:
- POPE is critical for mimicking native membrane environments in vesicle studies, particularly where curvature stress or non-lamellar phases are relevant .
- POPC , with its larger choline headgroup, dominates in drug delivery due to its stability and biocompatibility .
- DPPE ’s rigidity makes it ideal for probing phase transitions or designing temperature-sensitive carriers .
Biological Activity
L-Alpha-phosphatidylethanolamine, beta-oleoyl, gamma-palmitoyl (referred to as PE-OP) is a phospholipid that plays a critical role in various biological processes. This article explores its biological activity, including its effects on cellular mechanisms, interactions with proteins, and implications for health and disease.
Structure and Composition
PE-OP is a phospholipid composed of:
- L-Alpha-phosphatidylethanolamine (PE) : A major component of biological membranes.
- Beta-oleoyl : A monounsaturated fatty acid that influences membrane fluidity.
- Gamma-palmitoyl : A saturated fatty acid that contributes to membrane stability.
The unique combination of these components allows PE-OP to participate in numerous biological functions.
Biological Functions
1. Membrane Integrity and Fluidity
PE is known for its ability to maintain membrane integrity and fluidity. The presence of oleoyl and palmitoyl chains enhances the biophysical properties of membranes, facilitating proper protein function and signaling pathways .
2. Interaction with Proteins
PE has been shown to interact with various proteins, such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression related to lipid metabolism and inflammation . For instance, studies indicate that PE can enhance the binding affinity of PPARα, leading to increased expression of genes involved in fatty acid oxidation .
3. Role in Amyloid Toxicity
Research has demonstrated that PE lipids modulate the toxicity of amyloid-forming peptides, which are implicated in diseases like Alzheimer's and type II diabetes. In vitro studies suggest that PE can either inhibit or enhance membrane disruption caused by amyloid fibrils depending on the concentration and specific conditions .
Case Studies
-
Lipidomic Characterization
A study conducted on human astrocytes exposed to toxic concentrations of palmitic acid revealed significant alterations in lipid profiles, including increased levels of PE species. This suggests a protective role for PE against lipid-induced cytotoxicity . -
Atheroprotective Effects
Another investigation highlighted the association between phosphatidylethanolamine levels in high-density lipoproteins (HDL) and atherosclerosis risk. The findings indicated that specific forms of PE could enhance cholesterol efflux from macrophages, thereby exerting protective cardiovascular effects .
Data Table: Biological Activities of PE-OP
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for structural characterization of L-α-phosphatidylethanolamine (PE) species, and how do they address acyl chain heterogeneity?
- Methodological Answer : Structural characterization of PE species requires a combination of techniques. High-resolution P NMR spectroscopy is critical for probing headgroup dynamics and phosphorus chemical shielding tensors, which inform on molecular motion in model membranes . For acyl chain analysis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) enables precise separation and identification of positional isomers (e.g., beta-oleoyl vs. gamma-palmitoyl chains). MS/MS fragmentation patterns further resolve isobaric species by distinguishing oxidation or adduct modifications .
Q. How does the lamellar-to-hexagonal (Lα→H) phase transition of PE bilayers influence experimental design in membrane studies?
- Methodological Answer : The Lα→H transition, driven by temperature, hydration, or acyl chain unsaturation, necessitates careful control of environmental conditions. X-ray diffraction (XRD) with humidity chambers is essential to monitor repeat spacing changes and electron density profiles during phase transitions . For kinetic studies, differential scanning calorimetry (DSC) quantifies enthalpy changes, while Fourier-transform infrared (FTIR) spectroscopy identifies conformational shifts in acyl chains (e.g., gauche/trans isomerization) . Experimental designs must account for hydration levels (e.g., 100% RH vs. partial dehydration) to avoid confounding structural interpretations .
Q. What precautions are required to ensure reproducible preparation of PE-containing model membranes for biophysical assays?
- Methodological Answer : Reproducibility hinges on lipid hydration protocols. PE’s propensity for non-lamellar phases requires equilibration in buffer with controlled ion concentrations (e.g., 150 mM NaCl) to stabilize bilayers. Vesicle extrusion above the phase transition temperature () prevents metastable states. For monolayer studies, Langmuir-Blodgett troughs must maintain subphase temperature (±0.5°C) and surface pressure (e.g., 30 mN/m) to mimic physiological conditions. Contamination by oxidized lipids is minimized via argon-purged lipid stocks and antioxidant additives (e.g., BHT) .
Advanced Research Questions
Q. How do oxidative modifications to PE under free radical stress alter membrane biophysical properties, and what analytical strategies resolve isomeric oxidation products?
- Methodological Answer : Hydroxyl radical-induced oxidation generates isomeric hydroperoxides, epoxides, and short-chain aldehydes. Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) differentiates isomeric hydroxy/peroxy derivatives via diagnostic fragment ions (e.g., neutral loss of HO vs. HOOH). For positional analysis, ion trap MS/MS identifies cleavage patterns near oxidized carbons (e.g., C9, C12 in linoleate chains). Oxidized PE increases membrane permeability, validated by fluorescence dye leakage assays and atomic force microscopy (AFM) to quantify bilayer defects .
Q. What molecular mechanisms underlie PE’s role in facilitating amyloid-beta (Aβ) peptide adsorption, and how do interfacial techniques elucidate these interactions?
- Methodological Answer : PE monolayers at low surface pressure (<20 mN/m) adsorb Aβ peptides via hydrophobic interactions, inducing β-sheet formation parallel to the interface. Grazing-incidence X-ray diffraction (GIXD) reveals no disruption to lipid packing, while infrared reflection-absorption spectroscopy (IRRAS) tracks peptide secondary structure in real time. Contrast with phosphatidylcholine (PC) monolayers—which resist Aβ adsorption—highlights PE’s unique headgroup chemistry in promoting pathological aggregation .
Q. How do alkyl chain lengths in imidazolium-based ionic liquids (ILs) modulate the phase behavior of PE membranes, and what experimental approaches validate these effects?
- Methodological Answer : ILs with alkyl chains matching PE’s acyl length (e.g., C12 in [Cmim]Cl) induce phase separation via hydrophobic mismatch, reducing lamellar repeat distances (SAXS/WAXS) and lowering the Lα→H transition temperature (DSC). Fluorescence quenching assays correlate membrane defects with IL concentration. Notably, [Cmim]Cl exhibits weaker perturbation due to steric hindrance, underscoring the role of chain matching in lipid-IL interactions .
Q. What advanced mass spectrometry strategies are employed to characterize glycated PE adducts, and how do they overcome challenges in structural elucidation?
- Methodological Answer : Glycated PE adducts (e.g., glycoxidized species) require high-resolution Orbitrap MS or MALDI-TOF/TOF for accurate mass assignment. Stable isotope labeling (e.g., C-glucose) tracks adduct formation kinetics. MS fragmentation discriminates between Amadori products and advanced glycation end-products (AGEs), while ion mobility spectrometry (IMS) separates conformers with identical m/z but distinct collision cross-sections .
Data Contradiction Analysis
Q. How can conflicting reports on PE’s hydration-dependent phase behavior be reconciled?
- Key Evidence : XRD studies show POPE exhibits two distinct lamellar gel (Lβ) phases at 100% RH, differing in interlamellar water content. Partial dehydration (5 HO/lipid) reduces repeat spacing by ~3 Å, mimicking conditions near the H phase. Contradictions arise when comparing studies using uncontrolled humidity; reproducibility requires standardized hydration chambers and equilibration times ≥24 hrs .
Q. Why do some studies report PE’s non-lamellar phase induction by divalent cations, while others observe no effect?
- Resolution : Divalent cations (e.g., Ca) neutralize PE’s negative charge, promoting H phase formation only in mixtures with anionic lipids (e.g., phosphatidylserine). Pure PE systems, lacking net charge, are insensitive to Ca. Experimental designs must clarify lipid composition and ionic strength to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
